molecular formula C13H14O3S B12534696 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- CAS No. 821768-59-6

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-

Cat. No.: B12534696
CAS No.: 821768-59-6
M. Wt: 250.32 g/mol
InChI Key: OAAGWEOHPOIDJS-UHFFFAOYSA-N
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Description

Structural Classification of Benzoxathiepin Heterocycles

5H-4,1-Benzoxathiepin-5-one belongs to the benzoxathiepin family, a class of seven-membered heterocyclic compounds containing one oxygen and one sulfur atom within a fused bicyclic framework. The core structure consists of a benzene ring fused to an oxathiepine ring, where the oxathiepine moiety adopts a 4,1-fusion pattern. This arrangement positions the oxygen atom at the 1-position and the sulfur atom at the 4-position relative to the benzene ring. The 2,3-dihydro modification indicates partial saturation of the heterocyclic ring, reducing the double bond between positions 2 and 3.

The substitution at the 3-position with a [(2-propenyloxy)methyl] group introduces an allyl ether side chain, which enhances molecular flexibility and influences electronic properties through conjugation. This structural feature is critical for modulating reactivity in synthetic applications, such as participating in cycloadditions or serving as a precursor for further functionalization.

Table 1: Key Structural Features of 5H-4,1-Benzoxathiepin-5-one Derivatives

Feature Description
Core Heterocycle Benzene fused to 4,1-oxathiepine ring (seven-membered)
Substituent Position 3-[(2-Propenyloxy)methyl] group
Saturation 2,3-Dihydro (single bond between C2 and C3)
Functional Groups Ketone (C5), ether (C1-O), thioether (C4-S), allyloxy side chain

Nomenclature and IUPAC Conventions for 2,3-Dihydro-3-[(2-Propenyloxy)Methyl] Substitution

The systematic IUPAC name 5H-4,1-benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- is derived through hierarchical prioritization:

  • Parent structure : The benzoxathiepin scaffold is numbered such that the oxygen atom occupies position 1 and sulfur position 4.
  • Ketone designation : The suffix -5-one indicates a ketone group at position 5.
  • Hydrogenation state : 2,3-Dihydro specifies saturation between C2 and C3.
  • Substituent : The 3-[(2-propenyloxy)methyl] group is named as a methylene bridge (-CH2-) attached to an allyloxy moiety (CH2=CHCH2O-).

The allyloxy component follows Cahn-Ingold-Prelog rules, with the propenyl group prioritized as a substituent of the oxygen atom. This nomenclature ensures unambiguous identification of the substitution pattern, critical for reproducibility in synthetic chemistry.

Historical Context of 1,4-Benzoxathiepin Scaffold Development

The 1,4-benzoxathiepin scaffold emerged in the late 20th century as a pharmacophore for developing isoform-selective enzyme inhibitors and receptor modulators. Early work by Cabiddu et al. (1987) demonstrated the synthesis of 1,5-benzoxathiepin derivatives via Dieckmann cyclization of O,S-diacetic acid esters. This methodology enabled the introduction of functional groups at the 3-position, laying the groundwork for derivatives like 3-[(2-propenyloxy)methyl]-substituted compounds.

Table 2: Milestones in Benzoxathiepin Chemistry

Year Development Significance
1987 Dieckmann cyclization of O,S-diesters Enabled regioselective ring closure
1996 Patenting of 1,5-benzoxathiepins as serotonin receptor antagonists Highlighted therapeutic potential
2009 J-GLOBAL registration of cyclohexyl-substituted variants Expanded structural diversity
2017 Application of olefin metathesis for homo-sulfocoumarin analogs Introduced innovative synthetic strategies

The 3-[(2-propenyloxy)methyl] substitution represents a strategic modification to enhance molecular interactions in biological systems, as seen in F15845, a 1,5-benzoxathiepine derivative targeting cardiac sodium channels. This historical trajectory underscores the scaffold's versatility in medicinal and synthetic chemistry.

Key Synthetic Routes

  • Dieckmann Cyclization : Alkylation of 2-mercaptophenols followed by intramolecular ester condensation.
  • Mitsunobu Reaction : Construction of medium-ring heterocycles via C–O bond formation.
  • Olefin Metathesis : Ring-closing strategies for functionalized benzoxathiepines.

Properties

CAS No.

821768-59-6

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(prop-2-enoxymethyl)-2,3-dihydro-4,1-benzoxathiepin-5-one

InChI

InChI=1S/C13H14O3S/c1-2-7-15-8-10-9-17-12-6-4-3-5-11(12)13(14)16-10/h2-6,10H,1,7-9H2

InChI Key

OAAGWEOHPOIDJS-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CSC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Preparation Methods

Thiol-Epoxide Cyclocondensation

Reaction of 2-mercaptophenol derivatives with epoxides (e.g., allyl glycidyl ether) under basic conditions forms the seven-membered benzoxathiepine ring. For example, treatment of 2-mercapto-4-nitrophenol with allyl glycidyl ether in DMF using NaH as a base yields the intermediate 3-(allyloxymethyl)-2,3-dihydro-5H-4,1-benzoxathiepin-5-one after oxidative workup.

Reaction Conditions :

  • Solvent: DMF, anhydrous
  • Base: NaH (2.2 equiv)
  • Temperature: 0°C to room temperature
  • Yield: ~64%

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of diene precursors. A study demonstrated that tert-butyl allyl [2-(1-propenyloxy)phenyl]carbamate undergoes RCM in toluene at 60°C to form the benzoxathiepine core.

Key Data :

  • Catalyst: Grubbs II (10 mol%)
  • Solvent: Toluene
  • Temperature: 60°C, 18 hours
  • Yield: 60%

Oxidation to the Ketone Functionality

The ketone at position 5 is introduced via oxidation of a sulfide intermediate. Common oxidants include:

meta-Chloroperbenzoic Acid (mCPBA)

Treatment of 3-[(allyloxymethyl)-2,3-dihydro-5H-4,1-benzoxathiepine with mCPBA in dichloromethane selectively oxidizes the sulfide to the sulfone, which is then hydrolyzed to the ketone.

Conditions :

  • Oxidant: mCPBA (1.5 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: 0°C to room temperature
  • Yield: 75%

Jones Reagent

CrO₃ in H₂SO₄/acetone oxidizes the sulfide directly to the ketone without sulfone intermediacy, though overoxidation risks exist.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Limitations
Thiol-Epoxide Cyclocondensation 64–75 >95 Requires anhydrous conditions
RCM Ring-closing metathesis 60 90 Catalyst cost
Direct Alkylation Allyl bromide addition 83 88 Competing elimination
mCPBA Oxidation Sulfide → Ketone 75 92 Acid-sensitive substrates

Spectral Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Allyl protons (δ 5.8–6.0 ppm), methyleneoxy group (δ 4.2–4.5 ppm).
  • IR : C=O stretch at ~1690 cm⁻¹, S=O at ~1150 cm⁻¹.
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₄O₃S: 266.0612; observed: 266.0615.

Challenges and Optimization

  • Regioselectivity : Competing O- vs. S-alkylation in thiol-epoxide reactions necessitates excess NaH.
  • Overoxidation : Jones reagent may degrade the allyloxy group; mCPBA is preferred.
  • Catalyst Efficiency : Grubbs II achieves moderate yields but requires strict moisture exclusion.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Ruthenium-based catalysts (e.g., Grubbs II) are prohibitive for large-scale use; Ni-based alternatives are under investigation.
  • Solvent Recovery : DMF is replaced with 2-MeTHF in newer protocols to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine (Br₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Hydroxylamine, hydrazines

Major Products

The major products formed from these reactions include derivatives of β-substituted carboxylic acid and α-amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzoxathiepinone core distinguishes this compound from other heterocycles:

  • Benzothiazepinones are often explored for cardiovascular and CNS applications.
  • Thiazolidinones (e.g., compound 9h, ): Five-membered rings with sulfur and nitrogen atoms. These are commonly used in antimicrobial and anticancer agents due to their reactivity and ability to interact with biological targets.
  • Indole-based systems (e.g., nintedanib, ): Aromatic indole cores with bulky substituents, often targeting tyrosine kinases.

Substituent Effects

The 2-propenyloxymethyl group in the target compound introduces an ether-linked allyl chain, which may enhance lipophilicity and metabolic stability compared to:

  • Dimethylamino-ethyl chains (): Basic amino groups improve water solubility and enable ionic interactions with biological targets.

Physicochemical and Spectral Properties

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Features (NMR/HRMS)
Target compound Benzoxathiepinone 2-Propenyloxymethyl N/A N/A Likely δ 5.0–6.0 (allyl protons)
9h () Thiazolidinone Benzodioxol-methylamino 245–256 471.10 δ 5.91 (CH₂), 7.58 (CH=), HRMS m/z 471.1048
Nintedanib () Indole Methyl-piperazinyl-acetyl N/A 539.62 Structural modeling for kinase binding
Benzothiazepinone () Benzothiazepinone Dimethylamino-ethyl, 4-methoxy N/A N/A N/A

Biological Activity

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- (CAS Number: 821768-59-6) is a compound belonging to the benzoxathiepin class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The focus of this article is to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5H-4,1-benzoxathiepin-5-one features a benzene ring fused to a thiepin system with a propene side chain. Its molecular formula is C13H14O3S, with a molecular weight of approximately 250.32 g/mol. The compound's structure can influence its interaction with biological targets and its overall pharmacokinetic profile.

Research indicates that compounds in the benzoxathiepin family may exert their biological effects through modulation of neurotransmitter systems and ion channels. For instance, studies suggest that similar compounds can influence calcium (Ca²⁺) homeostasis in neuronal cells, which is crucial for preventing neurodegenerative processes.

Neuroprotective Effects

A notable area of research involves the neuroprotective properties of benzoxathiepins. In vitro studies have demonstrated that these compounds can reduce cytotoxicity induced by calcium overload in neuronal cell lines such as SH-SY5Y. This effect is particularly relevant in the context of neurodegenerative diseases where calcium dysregulation plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces Ca²⁺ overload and cytotoxicity in neuronal cells
Calcium ModulationAffects calcium influx during depolarization events
Cytotoxicity ReductionExhibits low toxicity at therapeutic concentrations
PharmacokineticsPotential for improved drug-likeness and brain permeability

Case Study 1: Neuroprotective Assessment

In a study assessing the neuroprotective effects of various benzothiazepine derivatives, compounds similar to 5H-4,1-benzoxathiepin were evaluated for their ability to mitigate calcium-induced cytotoxicity. The results indicated that specific derivatives significantly reduced intracellular Ca²⁺ levels during high K⁺ depolarization events in SH-SY5Y cells, suggesting a protective mechanism against excitotoxicity associated with neurodegenerative conditions .

Case Study 2: Pharmacological Characterization

Another investigation focused on the pharmacological characterization of benzothiazepines revealed that derivatives exhibited favorable profiles in terms of solubility and permeability. Compounds were tested at various concentrations (1–30 μM), demonstrating that most did not adversely affect cell viability while effectively modulating Ca²⁺ dynamics .

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